molecular formula C23H23N5O2S B2676155 N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-34-7

N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2676155
CAS No.: 894040-34-7
M. Wt: 433.53
InChI Key: YWTHQGXFEUKYRT-UHFFFAOYSA-N
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Description

N1-(3,4-Dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a heterocyclic compound featuring a thiazolo-triazole core fused with substituted aromatic systems. The thiazolo[3,2-b][1,2,4]triazole scaffold is analogous to other bioactive triazole-thiadiazole systems, which are recognized for antimicrobial, anti-inflammatory, and antitumor activities . The 3,4-dimethylphenyl and m-tolyl substituents likely enhance lipophilicity and influence binding interactions with biological targets, though specific pharmacological data for this compound remain unreported in accessible literature.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTHQGXFEUKYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides, characterized by its unique structural features that include thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C23H23N5O2S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 894040-41-6

The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study focused on the design and synthesis of such compounds, several derivatives were screened against bacterial strains, revealing promising activity against Mycobacterium tuberculosis and other pathogens . The specific compound this compound is hypothesized to inhibit bacterial growth through interactions with key metabolic enzymes.

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. In vitro evaluations have shown that certain derivatives can induce cytotoxic effects on cancer cell lines while sparing normal cells . For instance, related compounds demonstrated selective toxicity against various cancer types without significant toxicity to normal somatic cells (HEK293) . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anticancer efficacy.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enoyl-[acyl-carrier-protein] reductase and other enzymes critical for bacterial survival .
  • Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .

Drug-Likeness and ADME Properties

The drug-likeness of this compound was assessed using Lipinski's rule of five. The compound adheres to most criteria indicating favorable pharmacokinetic properties:

PropertyValue
Molecular Weight433.5 g/mol
LipophilicityModerate
Oral BioavailabilityEstimated at 55%
Synthetic AccessibilityEasy to synthesize

These properties suggest a reasonable likelihood for oral bioavailability and ease of synthesis for research purposes .

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Antimicrobial Screening : A series of synthesized compounds were evaluated against various bacterial strains with notable success in inhibiting growth .
    Compound IDActivity Against M. tuberculosisActivity Against Fungi
    10YesModerate
    11YesLow
    35NoHigh
  • Cytotoxicity Assays : Compounds were tested on cancer cell lines showing differential cytotoxic effects compared to normal cells .
    Compound IDCancer Cell Line TestedIC50 (µM)Toxicity to HEK293
    16aMCF-712Low
    16bHeLa8Very Low

Scientific Research Applications

Synthesis Methodology

The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps include the formation of the thiazolo-triazole core through cyclization reactions followed by amidation to introduce the oxalamide functionality. The detailed synthetic pathway is often proprietary but generally follows established protocols in organic chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has potential as an antibacterial agent. For instance, related compounds have demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations comparable to established antibiotics like Ciprofloxacin and Rifampicin .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, derivatives of thiazolo[3,2-b][1,2,4]triazine have shown promising results against multiple cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and cell division.

Anti-inflammatory Effects

Some studies have indicated that thiazole and triazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and may serve as lead compounds for developing new anti-inflammatory agents .

Case Study 1: Antibacterial Evaluation

In a study evaluating a series of thiazolo-triazole derivatives, one compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Mycobacterium smegmatis, showcasing its potential as a broad-spectrum antibacterial agent .

Case Study 2: Anticancer Activity

A related thiazolo-triazole derivative was tested against several cancer cell lines (OVCAR-8 and NCI-H40), achieving percent growth inhibitions exceeding 85%. This highlights the potential of similar structures for therapeutic applications in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound’s thiazolo[3,2-b][1,2,4]triazole moiety differs from the triazolo[3,4-b][1,3,4]thiadiazole system in 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (). The latter exhibits a planar triazolothiadiazole ring system (max. deviation: 0.013 Å) with a 74.34° dihedral angle relative to its benzene ring, facilitating intermolecular C–H⋯π and C–H⋯N interactions that stabilize crystal packing .

Substituent Effects

  • Aromatic Substituents: The target compound’s 3,4-dimethylphenyl group increases steric bulk compared to the 3-methoxyphenyl group in N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (). The m-tolyl (meta-methylphenyl) substituent in the target compound contrasts with the p-tolyl (para-methylphenyl) group in ’s analog. Meta substitution may reduce steric hindrance in binding pockets compared to para-substituted derivatives.

Pharmacological Activity Trends

Though direct data for the target compound are lacking, structural analogs provide insights:

  • Triazolo-thiadiazoles in show broad-spectrum antimicrobial activity (e.g., MIC: 12.5–50 µg/mL against S. aureus).
  • Thiazolo-triazoles with electron-withdrawing substituents (e.g., nitro groups) often exhibit enhanced antifungal activity compared to alkyl-substituted variants.

Data Table: Key Comparative Features

Feature Target Compound Compound Compound
Core Structure Thiazolo[3,2-b][1,2,4]triazole Triazolo[3,4-b][1,3,4]thiadiazole Thiazolo[3,2-b][1,2,4]triazole
Aromatic Substituents 3,4-Dimethylphenyl; m-tolyl 4-(2-Methylpropyl)phenyl 3-Methoxyphenyl; p-tolyl
Synthesis Key Reagent Likely POCl3 (inferred) POCl3 Unreported
Reported Biological Activity Not available Antimicrobial, anti-inflammatory Not available
Crystallographic Planarity Unreported Planar triazolothiadiazole system (max. dev. 0.013 Å) Unreported

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